Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate

Description

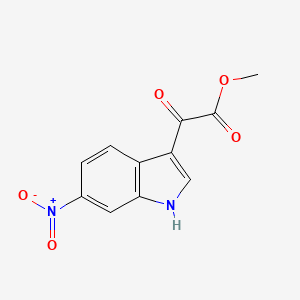

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate is a derivative of indole (B1671886), a molecule that is a prominent feature in many bioactive compounds. nih.gov Its structure is characterized by an indole ring system substituted at the 6-position with a nitro group (-NO2) and at the 3-position with a methyl oxoacetate group (-C(O)C(O)OCH3). This particular arrangement of functional groups suggests its potential role as a synthetic intermediate or a member of a chemical library designed for biological screening.

The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in both organic synthesis and medicinal chemistry. nih.gov This framework is found in the essential amino acid tryptophan and, by extension, in a multitude of natural products, including neurotransmitters like serotonin, and complex alkaloids with potent pharmacological activities. nih.govacs.org

In medicinal chemistry, the indole nucleus is considered a "privileged structure" because it can interact with a wide variety of biological targets, leading to diverse therapeutic applications. nih.govnih.gov Its structural versatility allows for modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.gov Consequently, indole-based compounds have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, microbial infections, and neurological disorders. nih.govnih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory (NSAID) |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

This table presents a selection of well-known drugs that feature the indole core structure, highlighting the scaffold's therapeutic importance.

The introduction of a nitro group onto the indole scaffold, creating nitroindoles, significantly alters the electronic properties of the ring system. 6-Nitroindole (B147325), the parent structure for the compound of interest, is a versatile chemical building block used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com It serves as a key intermediate in the development of various biologically active molecules. chemimpex.com

The nitro group is a strong electron-withdrawing group, which can influence the reactivity and biological activity of the indole molecule. For instance, research has shown that the position of the nitro group is critical for biological function. In the context of melatoninergic ligands, a nitro group at the 4-position of the indole ring conferred high affinity and selectivity for the MT3 receptor subtype, whereas 6-nitro substitution led to a loss of MT3 affinity while retaining activity at MT1 and MT2 receptors. acs.org Furthermore, 6-nitroindole has been studied for its role as a methylating agent and its ability to inhibit DNA synthesis, indicating its potential in anticancer research. biosynth.com

The 2-oxoacetate group, also known as a glyoxylate (B1226380) group, attached at the 3-position of the indole ring is another feature of significant interest. This moiety is often found in a class of compounds known as indole-3-glyoxylamides, which are structurally related to this compound. These compounds are typically synthesized from an indole starting material reacting with oxalyl chloride, which is then treated with an amine or alcohol to form the corresponding amide or ester. ajprd.com

Indole-3-glyoxylamides have been identified as a potent class of microtubule destabilizing agents with significant anticancer activity. ajprd.comajprd.com They have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those resistant to other drugs. acs.org The indole-3-glyoxylamide scaffold is considered an attractive starting point for the development of new therapeutic agents, with research exploring their potential as anticancer, anti-HIV, and antiprion agents. ajprd.comajprd.com The oxoacetate moiety plays a crucial role in the interaction of these molecules with their biological targets, such as tubulin. nih.govacs.org

Table 2: Physicochemical Properties of a Related Compound (Methyl 2-(6-methyl-1H-indol-3-yl)-2-oxoacetate)

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.224 g/mol |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-nitro-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-11(15)10(14)8-5-12-9-4-6(13(16)17)2-3-7(8)9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFMQGRNINLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate

Direct synthesis strategies commence with an existing indole (B1671886) scaffold, introducing the necessary functional groups—the nitro group at position C-6, the oxoacetate side chain at C-3, and the methyl ester—in a sequential manner. The order of these transformations is critical to the success of the synthesis, as the electronic properties of the indole ring are significantly altered by the introduction of each substituent.

Esterification Reactions for Methyl Ester Formation

The final step in some synthetic sequences, or a modification of an intermediate, involves the formation of the methyl ester. This is typically achieved through standard esterification of the corresponding carboxylic acid, 2-(6-Nitro-3-indolyl)-2-oxoacetic acid.

Alternatively, for substrates sensitive to strong acids, milder methods can be employed. These include reaction with diazomethane, which provides a high yield but requires careful handling due to its toxicity and explosive nature. Another method involves the use of methyl iodide in the presence of a base like potassium carbonate or cesium carbonate to deprotonate the carboxylic acid, followed by nucleophilic substitution.

| Method | Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol (B129727) (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Refluxing in excess methanol | Inexpensive reagents, suitable for large scale | Harsh acidic conditions can degrade sensitive substrates |

| Diazomethane | Diazomethane (CH₂N₂) in ether | Room temperature | High yield, mild conditions | Toxic, explosive, requires specialized equipment |

| Alkylation with Methyl Iodide | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃) | Solvent such as DMF or Acetone, room temperature to mild heat | Mild conditions | Methyl iodide is toxic |

Introduction of the Oxoacetate Side Chain at Indole C-3 Position

The introduction of the 2-oxoacetate group at the C-3 position is a key transformation that leverages the inherent nucleophilicity of this position on the indole ring. bhu.ac.inquimicaorganica.org The most common method for this functionalization is the Friedel-Crafts acylation using an appropriate acylating agent.

Typically, the indole substrate (such as 6-nitroindole) is reacted with an oxalyl chloride derivative, like methyl oxalyl chloride or ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. However, due to the reactivity of the indole nucleus, the reaction can often proceed without a strong catalyst. The reaction of 6-nitroindole (B147325) with methyl oxalyl chloride would directly yield the target molecule. An alternative two-step process involves acylation with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate, which is then subsequently reacted with methanol to form the methyl ester. This approach is widely used for installing glyoxylyl groups onto electron-rich heterocycles.

Nitration Strategies for the Indole Core at Position 6

The regioselective nitration of the indole ring at the C-6 position is a critical step. The indole nucleus is sensitive to the strongly acidic and oxidative conditions of typical nitrating mixtures (HNO₃/H₂SO₄), which can lead to polymerization or degradation. bhu.ac.in Therefore, milder and more selective nitrating agents are often required.

The presence of an electron-withdrawing group at the C-3 position, such as an acetyl or carboxylate group, deactivates the pyrrole (B145914) ring towards electrophilic attack and directs nitration to the benzene (B151609) portion of the molecule, predominantly at the C-6 position. umn.eduelectronicsandbooks.com This directing effect is crucial for achieving the desired regioselectivity. For instance, the nitration of methyl 2-(3-indolyl)-2-oxoacetate would be expected to yield the 6-nitro derivative as a major product.

Commonly used nitrating agents for indoles include:

Benzoyl nitrate (B79036): Prepared from benzoyl chloride and silver nitrate, it provides a non-acidic source of the nitronium ion.

Ethyl nitrate: Used in the presence of a catalyst, it can also effect nitration under milder conditions.

Trifluoroacetyl nitrate (CF₃COONO₂): A powerful electrophilic nitrating agent generated in situ from reagents like ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, it can be used for various indoles under non-acidic conditions. nih.gov

| Nitrating Agent | Typical Conditions | Key Features |

|---|---|---|

| Concentrated Nitric Acid (HNO₃) in Acetic Acid | Low temperature | Effective for indoles with deactivating groups at C-3, directs to C-6. electronicsandbooks.com |

| Benzoyl Nitrate | In an inert solvent like CCl₄ | Non-acidic conditions, avoids polymerization. bhu.ac.in |

| Trifluoroacetyl Nitrate | Generated in situ, low temperature | Highly electrophilic, effective for a range of indoles. nih.gov |

Precursor Synthesis and Functionalization Pathways

This approach involves the synthesis of key intermediates, primarily 6-nitroindole, which is then further elaborated to introduce the oxoacetate side chain. This strategy is beneficial as it avoids subjecting a complex, functionalized indole to potentially harsh nitration conditions.

Synthesis of Nitroindole Intermediates

The synthesis of 6-nitroindole is a fundamental step in this pathway. Various methods have been developed to construct the indole nucleus with a pre-existing nitro group on the benzene ring.

Beyond the classical Fischer synthesis, other methods include a cesium carbonate-promoted reaction of enaminones with nitroaromatic compounds, which forms C-C and C-N bonds in a highly regioselective manner under transition-metal-free conditions. rsc.org Another approach involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base, which proceeds via nucleophilic substitution of hydrogen to yield a mixture of 4- and 6-substituted nitroindoles. researchgate.net

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. organic-chemistry.org

To synthesize 6-nitroindole, the required precursor is a (3-nitrophenyl)hydrazone. For example, the reaction of 3-nitrophenylhydrazine (B1228671) with an appropriate carbonyl compound, such as pyruvic acid or an aldehyde, followed by cyclization in the presence of an acid catalyst like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, can yield the desired nitroindole. tandfonline.com

A significant challenge in this approach is regioselectivity. The cyclization of a (3-nitrophenyl)hydrazone can theoretically lead to the formation of both 4-nitroindole (B16737) and 6-nitroindole. researchgate.nettandfonline.com The ratio of these isomers is often dependent on the specific substrates and the acid catalyst used. For instance, the cyclization of propionaldehyde (B47417) 3-nitrophenylhydrazone using 85% H₃PO₄ in toluene (B28343) has been shown to produce a mixture of 3-methyl-4-nitroindole and 3-methyl-6-nitroindole. tandfonline.com

| Aryl Hydrazine (B178648) Precursor | Carbonyl Component | Acid Catalyst/Conditions | Nitroindole Product(s) | Reference |

|---|---|---|---|---|

| m-Nitrophenylhydrazine | Ethyl pyruvate | Polyphosphoric acid (PPA) | Ethyl 4-nitroindole-2-carboxylate and Ethyl 6-nitroindole-2-carboxylate | researchgate.net |

| 3-Nitrophenylhydrazine | Propionaldehyde | 85% H₃PO₄ in Toluene | Mixture of 3-methyl-4-nitroindole and 3-methyl-6-nitroindole | tandfonline.com |

Once the 6-nitroindole intermediate is synthesized, the oxoacetate side chain can be introduced at the C-3 position as described in section 2.1.2.

Regioselective Nitration of Indole Precursors

Achieving regioselectivity in the nitration of indoles is a significant challenge due to the electron-rich nature of the indole ring, which can lead to multiple nitration products. The position of the nitro group is highly dependent on the reaction conditions and the substituents already present on the indole ring.

Nitration of 3-substituted indoles, such as 3-acetylindole, with concentrated nitric acid has been shown to predominantly yield the 6-nitro derivative, with the 4-nitro isomer as a minor product. umn.edu This selectivity is crucial for the synthesis of 6-nitroindole precursors. For instance, the nitration of indole-3-carbonitrile also favors the formation of the 6-nitro isomer. umn.edu

To control the regioselectivity and avoid harsh acidic conditions, alternative nitrating agents have been explored. A metal-free method utilizing trifluoroacetyl nitrate, generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, has been developed for the regioselective nitration of indoles at the 3-position. nih.govresearchgate.netrsc.org While this method is highly selective for the 3-position, it highlights the ongoing efforts to develop milder and more selective nitration protocols that could potentially be adapted for 6-nitration.

Researchers have also investigated the nitration of substituted indoline-2-carboxylic acid as a route to 6-nitroindole derivatives. The nitration of indoline-2-carboxylic acid can lead to 6-nitroindoline-2-carboxylic acid, which can then be dehydrogenated to furnish the corresponding methyl 6-nitroindole-2-carboxylate. researchgate.net

| Indole Precursor | Nitrating Agent | Major Product | Reference |

|---|---|---|---|

| 3-Acetylindole | Concentrated Nitric Acid | 3-Acetyl-6-nitroindole | umn.edu |

| Indole-3-carbonitrile | Concentrated Nitric Acid | 6-Nitroindole-3-carbonitrile | umn.edu |

| Indoline-2-carboxylic acid | Not specified | 6-Nitroindoline-2-carboxylic acid | researchgate.net |

| N-protected indoles | Acetyl nitrate | N-protected 3-nitroindoles | researchgate.net |

Transition Metal-Catalyzed and Metal-Free Cyclizations for Nitroindole Formation

An alternative to direct nitration is the construction of the indole ring from acyclic precursors already containing a nitro group. This approach often provides better control over the regiochemistry of the final product.

Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed reductive cyclization of 2-nitrostyrenes or related compounds is a powerful method for indole synthesis. researchgate.netnih.govmdpi.com This reaction typically involves the use of carbon monoxide as a reductant. researchgate.netnih.gov The versatility of this method allows for the synthesis of a wide range of substituted indoles. For instance, functionalized indoles can be prepared from 2-nitrostyrenes using phenyl formate (B1220265) as a CO surrogate, which circumvents the need for handling gaseous carbon monoxide. researchgate.net

Metal-Free Cyclizations: In recent years, there has been a significant push towards developing metal-free synthetic methods. tandfonline.comrsc.orgnih.govchim.it For the synthesis of nitroindoles, a simple and practical cesium carbonate-promoted method has been developed for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds. rsc.org This reaction proceeds via the formation of two new C-C and C-N bonds in a highly regioselective manner under transition metal-free conditions. rsc.org Another metal-free approach involves the nitrative cyclization of N-aryl imines with tert-butyl nitrite (B80452) to access 3-nitroindoles. researchgate.netacs.org Furthermore, base-catalyzed intramolecular cyclization of N-acyl amides has been shown to be an effective metal-free method for synthesizing 3-nitro-2-(per)fluoroalkyl indoles. chemistryviews.org

| Strategy | Precursors | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Reductive Cyclization | 2-Nitrostyrenes | Palladium catalyst, CO or CO surrogate | Substituted Indoles | researchgate.netnih.govresearchgate.net |

| Metal-Free C-C and C-N Bond Formation | Enaminones and Nitroaromatic compounds | Cesium Carbonate | 6-Nitroindoles | rsc.org |

| Metal-Free Nitrative Cyclization | N-Aryl Imines | tert-Butyl Nitrite | 3-Nitroindoles | researchgate.netacs.org |

| Base-Catalyzed Intramolecular Cyclization | N-Acyl Amides | DBN (1,5-diazabicyclo[4.3.0]non-5-ene) | 3-Nitro-2-(per)fluoroalkyl Indoles | chemistryviews.org |

Derivatization of Indole-3-glyoxamides and Related Structures

Once the 6-nitroindole core is established, the final step involves the introduction of the methyl 2-oxoacetate group at the 3-position. This is typically achieved through derivatization of an existing indole-3-substituted compound. While direct synthesis of this compound is not extensively detailed in the provided search results, the synthesis of related indole-3-glyoxamides and their subsequent modifications can be inferred.

The functionalization of the C-3 position of indoles is a cornerstone of indole chemistry. researchgate.net The introduction of an amino group at the C3 position, often achieved through nitration followed by reduction, is a common strategy. researchgate.netmdpi.com While not directly leading to the oxoacetate, this highlights the reactivity of the 3-position and the feasibility of introducing various functional groups.

Green Chemistry and Sustainable Synthetic Routes for Nitroindole Oxoacetates

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. ed.gov

Transition Metal-Free Methodologies for Related Indole Derivatives

As mentioned previously, several transition metal-free methods for the synthesis of indole derivatives have been developed. tandfonline.comrsc.orgnih.govchim.it These methods are considered greener as they avoid the use of potentially toxic and expensive heavy metals. The cesium carbonate-promoted synthesis of 6-nitroindoles is a prime example of a sustainable approach to forming the key nitroindole core. rsc.org The development of such metal-free reactions is a significant step towards more environmentally benign synthetic pathways for complex molecules like this compound.

Catalyst-Promoted Syntheses and Reaction Condition Optimization

Even when catalysts are necessary, green chemistry principles encourage the use of highly efficient and recyclable catalysts, as well as the optimization of reaction conditions to minimize energy consumption and waste.

Palladium-catalyzed reactions, while not metal-free, can be made more sustainable by using very low catalyst loadings and developing methods for catalyst recovery and reuse. unina.it The use of microwave irradiation in palladium-catalyzed intramolecular oxidative coupling for the synthesis of indole-3-carboxylate (B1236618) derivatives is an example of reaction condition optimization. unina.it Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Chemical Transformations and Reactivity Studies

Reactions Involving the Indole (B1671886) Nitrogen (N-1 Position)

The indole nitrogen, with its available lone pair of electrons, is a common site for functionalization in many indole derivatives. The presence of a strong electron-withdrawing nitro group at the 6-position and the oxoacetate group at the 3-position is expected to significantly influence the nucleophilicity of this nitrogen, making its reactivity a subject of considerable interest.

No specific studies detailing the N-alkylation or N-acylation of Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate have been reported. Such reactions would involve the introduction of alkyl or acyl groups onto the indole nitrogen, a common strategy for modifying the biological activity and physical properties of indole-containing molecules. The conditions, reagents, and yields for these transformations on the title compound are not documented in the current body of scientific literature.

The protection of the indole nitrogen is a crucial step in many multi-step syntheses to prevent unwanted side reactions. Subsequently, the removal of this protecting group is necessary to yield the final product. There is no available information on the application of common N-protecting groups (e.g., Boc, Cbz, SEM) to this compound or the specific conditions for their subsequent removal.

Transformations at the Oxoacetate Group

The oxoacetate functionality at the C-3 position is a versatile handle for a variety of chemical modifications, including transformations of both the ester and the ketone.

The hydrolysis of the methyl ester to the corresponding carboxylic acid or its transesterification to other esters are fundamental organic transformations. These reactions would provide access to a range of derivatives with potentially different properties. However, no published reports describe the conditions or outcomes of such reactions specifically for this compound.

The selective reduction of the ketone within the oxoacetate group to a secondary alcohol would yield the corresponding α-hydroxyacetate derivative. This transformation is significant for the synthesis of various biologically active molecules. Data on the use of reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride) and the stereochemical outcome of this reduction for the title compound are absent from the literature.

The ketone and the adjacent active methylene group of the oxoacetate moiety are potential sites for condensation reactions, such as the Knoevenagel or aldol condensations. These reactions would enable the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. There are currently no documented examples of such condensation reactions being performed on this compound.

Reactivity of the Nitro Group

The nitro group (NO₂) located on the benzene (B151609) portion of the indole ring is a strong electron-withdrawing group. This property is central to its reactivity, primarily through reduction to an amino group or by activating the ring for nucleophilic aromatic substitution.

The transformation of the nitro group into an amino group (NH₂) is a fundamental and widely used reaction in organic synthesis. This conversion dramatically alters the electronic properties of the indole ring, turning a strongly deactivating group into a strongly activating, ortho-, para-directing amino group. For this compound, this reduction yields Methyl 2-(6-amino-3-indolyl)-2-oxoacetate.

Several established methods are effective for the reduction of aromatic nitro compounds and are applicable here:

Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are typically used under mild to moderate pressures and temperatures. researchgate.net The use of ammonium (B1175870) formate (B1220265) in the presence of Pd/C is another effective method for catalytic transfer hydrogenation, offering a safer alternative to gaseous hydrogen. mdpi.com

Metal-Acid Systems: The reduction can also be achieved using metals in an acidic medium. google.com Classic examples include using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These reactions proceed through a series of intermediates to yield the final amine.

The general transformation can be summarized as follows:

Scheme 1: General scheme for the reduction of the 6-nitro group to a 6-amino group.

This reduction is crucial for synthetic pathways that require the introduction of a nucleophilic amino group or for the synthesis of various fused heterocyclic systems.

The presence of a strongly electron-withdrawing nitro group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized, particularly onto the oxygen atoms of the nitro group, which stabilizes the intermediate and facilitates the reaction.

While the target molecule, this compound, does not possess a conventional leaving group like a halide at the C5 or C7 positions, studies on analogous compounds provide significant insight. For instance, research on 1-methoxy-6-nitroindole-3-carbaldehyde has shown it to be an excellent substrate for nucleophilic substitution reactions, where various nucleophiles readily displace the methoxy group at the N1 position and attack the C2 position. nii.ac.jp Although this is not a classic SNAr reaction on the benzene ring, it demonstrates how the nitro group enhances the electrophilicity of the indole system.

For a true SNAr reaction to occur on the benzene portion of the indole ring of a related compound, a leaving group would be required at a position ortho or para to the nitro group (i.e., C5 or C7). If a suitable leaving group (e.g., a halogen) were present at the C5 or C7 position, the 6-nitro group would strongly activate these sites for nucleophilic attack.

Electrophilic and Nucleophilic Reactions at Indole Ring Positions

The indole ring is an electron-rich aromatic system, making it inherently reactive towards electrophiles. sinica.edu.tw However, the reactivity of specific positions in this compound is heavily modulated by the existing substituents.

Electrophilic Substitution:

The C3 position is typically the most nucleophilic and reactive site in an unsubstituted indole. researchgate.net In the target molecule, this position is already functionalized with the methyl oxoacetate group. This group is electron-withdrawing, which deactivates the indole ring towards further electrophilic attack. The C6-nitro group also strongly deactivates the entire benzene portion of the ring system.

Therefore, any further electrophilic substitution is expected to be difficult and would likely occur at the C2 position of the pyrrole (B145914) ring, or potentially at the C4 or C7 positions, which are least deactivated by the C6-nitro group. However, the combined deactivating effect of both substituents makes such reactions challenging.

Nucleophilic Reactions:

The electron-deficient nature of the indole ring in this compound, caused by the two electron-withdrawing groups, makes it susceptible to nucleophilic attack.

Attack at C2: Research on the analogous compound 1-methoxy-6-nitroindole-3-carbaldehyde has demonstrated that this position is highly electrophilic. nii.ac.jpresearchgate.net A variety of nucleophiles, including nitrogen, sulfur, and carbon-based nucleophiles, have been shown to attack the C2 position, leading to the formation of 2,3,6-trisubstituted indoles. nii.ac.jp It is highly probable that this compound would exhibit similar reactivity, making the C2 position a prime target for nucleophiles.

The table below, adapted from studies on 1-methoxy-6-nitroindole-3-carbaldehyde, illustrates the potential yields for nucleophilic substitution at the C2 position, which can be extrapolated to predict the reactivity of this compound. nii.ac.jp

| Nucleophile (NuH) | Product (7) | Reaction Time (h) | Yield (%) |

| Piperidine | 7a | 2.5 | 92 |

| Pyrrole | 7b | 3.5 | 98 |

| Indole | 7c | 2.0 | 96 |

| Imidazole | 7d | 1.5 | 97 |

| Benzimidazole | 7e | 3.5 | 87 |

| Sodium methanethiolate (NaSMe) | 9 | 0.5 | 98 |

| N-acetyl-L-cysteine | 10 | 1.0 | 73 |

| Diethyl malonate | 11 | 2.5 | 92 |

| Data derived from the reactivity of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles. nii.ac.jp The product numbers (e.g., 7a) correspond to the designations in the cited literature. |

Attack at the Oxoacetate Side Chain: The carbonyl carbons of the oxoacetate group at C3 are also electrophilic centers. Strong nucleophiles could potentially attack the ketone or ester carbonyls, leading to addition or substitution reactions at the side chain, although the reactivity of the C2 position of the indole ring is often more pronounced.

Mechanistic Investigations of Chemical Processes

Reaction Mechanism Elucidation in Indole (B1671886) Ring Formation

The formation of the 6-nitroindole (B147325) core, the foundational structure of Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate, can be achieved through various synthetic strategies. Two prominent pathways include the construction of the indole ring from an appropriately substituted benzene (B151609) derivative or the direct nitration of a pre-existing indole scaffold.

One effective method for constructing substituted indoles is the Leimgruber-Batcho indole synthesis . This process begins with an o-nitrotoluene derivative, in this case, 4-methyl-3-nitrotoluene. The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgresearchgate.net The methoxide (B1231860) generated from the acetal deprotonates the benzylic methyl group, which is acidic due to the electron-withdrawing nitro group. researchgate.net The resulting carbanion attacks the iminium ion of the acetal, leading to the formation of a push-pull enamine intermediate, which is often a highly colored compound. wikipedia.org The second stage is a reductive cyclization of this enamine. clockss.org A variety of reducing agents can be employed, with Raney nickel and hydrogen or hydrazine (B178648) being common choices. wikipedia.org The nitro group is reduced to an amine, which then intramolecularly attacks the enamine double bond. Subsequent elimination of the secondary amine (e.g., dimethylamine) leads to the formation of the aromatic indole ring. youtube.com

| Step | Reagents & Conditions | Mechanism Highlights |

| Enamine Formation | o-nitrotoluene, DMF-DMA, Pyrrolidine, Heat | Deprotonation of the benzylic methyl group followed by condensation with the formamide acetal. researchgate.netyoutube.com |

| Reductive Cyclization | Raney Ni/H₂, Pd/C, SnCl₂, Fe/AcOH | Reduction of the nitro group to an amine, followed by intramolecular cyclization and elimination to form the aromatic indole ring. wikipedia.orgclockss.org |

A summary of the Leimgruber-Batcho synthesis for forming a substituted indole ring.

Alternatively, a more direct approach involves the electrophilic nitration of an indole precursor. The nitration of the indole ring is a classic electrophilic aromatic substitution. However, the high nucleophilicity of the pyrrole (B145914) moiety, particularly the C3 position, and the acid-sensitivity of the indole ring necessitate careful selection of reagents to avoid polymerization or undesired side reactions. quimicaorganica.org Direct nitration with strong acids like nitric acid often fails. Therefore, milder, non-acidic nitrating agents are preferred. nih.gov A common strategy is the in-situ generation of an electrophilic nitrating agent like acetyl nitrate (B79036) or trifluoroacetyl nitrate (CF₃COONO₂). nih.govrsc.org

The mechanism proceeds via the attack of the aromatic ring on the nitronium ion (NO₂⁺) or its carrier. nih.gov While the C3 position of indole is the most electron-rich and kinetically favored site for electrophilic attack, protecting this position (for example, with an acetyl group at N1) can direct substitution to the benzene ring. stackexchange.com The electronic properties of the indole nucleus direct nitration preferentially to the C5 and C6 positions. The formation of the σ-complex (Wheland intermediate) is typically the rate-determining step. nih.gov Subsequent deprotonation restores aromaticity, yielding the 6-nitroindole product. researchgate.net

Mechanistic Pathways of Functional Group Transformations in Indole Oxoacetates

Once the 6-nitroindole scaffold is formed, the introduction of the methyl oxoacetate group at the C3 position creates the target molecule. This transformation is typically achieved through an electrophilic acylation , a variant of the Friedel-Crafts reaction. The indole ring, particularly the C3 position, is highly nucleophilic and readily reacts with electrophiles. quimicaorganica.orgstackexchange.com

The reaction is performed using an acylating agent such as methyl oxalyl chloride in the presence of a Lewis acid catalyst. The mechanism involves the activation of the acyl chloride by the Lewis acid (e.g., AlCl₃), which coordinates to the chlorine atom, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com The electron-rich indole C3 atom then acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized cationic intermediate (a σ-complex), where the charge is delocalized over the pyrrole ring and the nitrogen atom. stackexchange.com The final step is the deprotonation of this intermediate, which restores the aromaticity of the indole ring and yields the C3-acylated product, this compound. The presence of the electron-withdrawing nitro group at the C6 position deactivates the benzene ring towards electrophilic attack, thus enhancing the selectivity for acylation at the more reactive C3 position of the pyrrole ring. masterorganicchemistry.com

Further transformations can target the functional groups of the final compound.

Nitro Group Reduction: The nitro group at C6 can be readily reduced to an amino group (–NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C), tin(II) chloride (SnCl₂), or iron in acetic acid. This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, significantly altering the electronic properties and subsequent reactivity of the indole ring.

Oxoacetate Moiety Reactions: The ketone and ester functionalities of the oxoacetate group can undergo standard chemical transformations. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions or can be converted to other esters via transesterification.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in controlling the selectivity and efficiency of the synthesis of this compound.

In the Leimgruber-Batcho synthesis , the efficiency of the initial condensation step is enhanced by using reagents like DMF-DMA, which provides the necessary electrophile and basic conditions for enamine formation. researchgate.net In the reductive cyclization step, the choice of catalyst (e.g., Raney Ni, Pd/C) is critical for the clean and efficient reduction of the nitro group without affecting other potential functional groups. clockss.org

For the nitration of the indole ring, the reagent choice dictates regioselectivity and yield. Standard nitrating mixtures (HNO₃/H₂SO₄) are generally avoided due to the acid-catalyzed polymerization of indole. quimicaorganica.org Milder, non-acidic reagents are crucial for efficiency.

| Nitrating Reagent | Conditions | Selectivity/Notes |

| Benzoyl Nitrate | Non-acidic | Provides 3-nitro derivatives on unprotected indoles. |

| Acetyl Nitrate (in situ) | Ac₂O, HNO₃, low temp. | Effective for nitrating N-protected indoles. |

| Trifluoroacetyl Nitrate | (CF₃CO)₂O, NMe₄NO₃ | A powerful electrophilic nitrating agent for various aromatics, including indoles, under non-acidic conditions. nih.govrsc.org |

A comparison of nitrating agents used for indole functionalization.

In the C3-acylation step , the Lewis acid catalyst plays a central role. Aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts acylation. masterorganicchemistry.com It polarizes the C-Cl bond of methyl oxalyl chloride, generating the highly reactive acylium ion necessary for the reaction to proceed efficiently. youtube.com The reaction's regioselectivity is primarily governed by the intrinsic electronic properties of the 6-nitroindole substrate, where the C3 position is the most nucleophilic site. stackexchange.com However, strongly deactivating groups on the ring can sometimes hinder or prevent Friedel-Crafts reactions from occurring. masterorganicchemistry.com The use of ionic liquids, such as [bmim]Cl/AlCl₃, has also been explored as a medium and catalyst for Friedel-Crafts acylations, sometimes offering improved yields and easier product separation. researchgate.net

Modern methods involving transition-metal catalysis, particularly with palladium, have also emerged for the C-H functionalization of indoles, offering alternative pathways for introducing substituents with high selectivity and efficiency under mild conditions. unina.it

Spectroscopic and Advanced Structural Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation of Indole (B1671886) Oxoacetates

The structural confirmation of indole oxoacetates, including the title compound, relies heavily on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of the molecule. For "Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate," the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole ring, the methyl ester group, and the N-H proton. The position (chemical shift) and splitting pattern (multiplicity) of the aromatic protons provide definitive information about the substitution pattern on the indole core. For instance, the protons on the benzene (B151609) ring portion would exhibit chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring, confirming the position of the nitro group at the C6 position. The methyl group of the ester would appear as a singlet, typically in the range of 3.8-4.0 ppm. The N-H proton of the indole ring would also present as a broad singlet at a downfield chemical shift.

Similarly, the ¹³C NMR spectrum would provide evidence for every carbon atom in the molecule. The carbonyl carbons of the oxoacetate moiety would be particularly deshielded, appearing at low field values (typically >160 ppm). The carbons of the indole ring would have characteristic chemical shifts, with the carbon atom attached to the nitro group showing a significant downfield shift due to the electron-withdrawing nature of the NO₂ group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be used to further confirm the connectivity of protons and carbons within the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of "this compound." The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the presence of the indole core, the nitro group, and the methyl oxoacetate side chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of "this compound" is not detailed in the available literature, analysis of closely related indole oxoacetate derivatives provides a clear indication of the type of information that can be obtained. nih.govnih.gov

For analogous compounds, X-ray diffraction studies have revealed key structural features such as bond lengths, bond angles, and torsional angles. nih.govnih.gov For instance, the indolyl portion of these molecules is typically found to be essentially planar. nih.govnih.gov The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π–π stacking. In the case of "this compound," the N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro and oxoacetate groups can act as acceptors, leading to the formation of extended supramolecular architectures. nih.gov Furthermore, π–π stacking interactions between the aromatic indole rings of adjacent molecules are also expected to play a significant role in the crystal packing. nih.gov

A representative table of crystallographic data for a similar indole derivative, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, is presented below to illustrate the detailed structural parameters that can be determined. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.18 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.0584 (14) |

| b (Å) | 20.586 (4) |

| c (Å) | 7.3286 (15) |

| β (°) | 112.01 (3) |

| Volume (ų) | 987.3 (3) |

| Z | 4 |

| Intermolecular Interactions | N—H···O hydrogen bonds, π–π stacking |

This data is for a related compound and is presented for illustrative purposes. nih.gov

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. arxiv.orgkurouskilab.com These techniques probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint. americanpharmaceuticalreview.com

For "this compound," IR and Raman spectroscopy would be used to confirm the presence of key functional groups:

N-H Stretching: The indole N-H group would exhibit a characteristic stretching vibration, typically in the region of 3200-3500 cm⁻¹ in the IR spectrum. arxiv.org

C=O Stretching: The two carbonyl groups of the oxoacetate moiety would give rise to strong absorption bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The exact positions would be influenced by conjugation with the indole ring. mdpi.com

NO₂ Stretching: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. arxiv.org

Indole Ring Vibrations: The characteristic vibrations of the indole ring system would also be present in the fingerprint region of the spectrum (below 1600 cm⁻¹).

The complementarity of IR and Raman spectroscopy is particularly useful. kurouskilab.com While polar bonds like C=O and N-H tend to show strong IR absorptions, the more symmetric vibrations, such as those of the indole ring, often produce strong signals in the Raman spectrum. arxiv.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational spectra and aid in the assignment of experimental bands. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. libretexts.orgnih.gov By calculating properties based on the molecule's electron density, DFT can provide valuable insights into its behavior. researchgate.net For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are employed to optimize the molecular geometry and determine various electronic and reactivity descriptors. nih.govbohrium.commdpi.com

Global reactivity descriptors are key parameters derived from DFT calculations that quantify the chemical reactivity of a molecule. These descriptors for a molecule like Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate can be inferred from studies on similar nitroaromatic and indole compounds.

Table 1: Key Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | µ² / 2η | Propensity to accept electrons |

| Global Softness | S | 1 / 2η | Measure of molecular polarizability |

These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

The nitro group is known to increase the electrophilicity (ω) of a molecule, making it a better electron acceptor. nih.gov Consequently, this compound is expected to have a relatively high electrophilicity index, indicating its susceptibility to attack by nucleophiles. The chemical hardness (η) is also expected to be influenced by the nitro substitution, reflecting the stability of the molecule's electron cloud. nih.gov

Frontier Molecular Orbital (FMO) Analysis of Indole Derivatives

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For indole derivatives, the HOMO is typically distributed over the indole ring, particularly the pyrrole (B145914) moiety. However, the presence of the strongly electron-withdrawing nitro group at the C6 position is expected to lower the energy of both the HOMO and LUMO. taylorandfrancis.com This effect is a general trend observed in substituted aromatic compounds. taylorandfrancis.com The oxoacetate group at the C3 position also acts as an electron-withdrawing group, further influencing the energy levels of the frontier orbitals.

The HOMO of this compound would likely be localized on the indole nucleus, while the LUMO would be expected to have significant contributions from the nitro group and the α-keto ester side chain, making these sites susceptible to nucleophilic attack. The energy gap for this molecule would be indicative of its charge transfer characteristics and its potential reactivity in various chemical reactions, including cycloadditions. wikipedia.org

Table 2: Representative FMO Energies for Nitroaromatic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |

| Nitrobenzene (Illustrative) | ~ -7.5 | ~ -1.5 | ~ 6.0 |

Data for (1E,3E)-1,4-dinitro-1,3-butadiene is from a B3LYP/6-31G(d) calculation. nih.gov Nitrobenzene data is illustrative of a simple nitroaromatic compound.

The presence of multiple electron-withdrawing groups in this compound suggests that its HOMO-LUMO gap would be relatively small compared to unsubstituted indole, indicating a higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different values of electrostatic potential on the electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of intermediate or near-neutral potential. researchgate.net

For this compound, the MEP map would reveal distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): The most negative potential is expected to be localized on the oxygen atoms of the nitro group and the carbonyl oxygen atoms of the oxoacetate moiety. These electron-rich sites are the most likely targets for electrophiles and are involved in hydrogen bonding.

Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential hydrogen bond donor. The indole ring's aromatic protons and the regions adjacent to the electron-withdrawing nitro group would also exhibit positive potential, indicating their susceptibility to attack by nucleophiles. mdpi.com

Neutral Potential (Green): The carbon framework of the benzene (B151609) portion of the indole ring would likely show a more neutral potential. researchgate.net

The MEP map provides a clear, three-dimensional representation of the molecule's reactivity landscape, highlighting the electron-rich areas prone to electrophilic interaction and the electron-deficient areas that are attractive to nucleophiles. researchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Energy minimization studies are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

For this compound, a key area for conformational flexibility is the rotation around the C3-C(O) single bond, which connects the indole ring to the methyl oxoacetate side chain. This rotation would determine the relative orientation of the side chain with respect to the indole plane.

Theoretical calculations, such as DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating this dihedral angle and calculating the energy at each step. This process would identify the low-energy conformers and the energy barriers for interconversion between them. The most stable conformation is likely one that minimizes steric hindrance between the side chain and the indole ring, while potentially maximizing favorable electronic interactions like conjugation.

The planarity of the indole ring itself is generally rigid. The energy minimization process would result in an optimized geometry where bond lengths, bond angles, and dihedral angles are adjusted to achieve the lowest possible energy state for the molecule. This ground-state geometry is crucial for accurately predicting other molecular properties.

Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Complex Indole (B1671886) Derivatives

The presence of the nitro group and the α-ketoester functionality in Methyl 2-(6-nitro-3-indolyl)-2-oxoacetate provides multiple reaction sites, allowing for its elaboration into more complex indole structures. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of various substituted indoles that are scaffolds for medicinally important compounds.

For instance, the reduction of the nitro group followed by acylation or sulfonylation of the resulting amine leads to a range of N-functionalized 6-aminoindole (B160974) derivatives. These derivatives are important pharmacophores found in a variety of biologically active molecules.

Furthermore, the α-ketoester moiety is a versatile handle for introducing additional complexity. It can undergo a variety of transformations, including reactions with nucleophiles at the carbonyl carbons and enolate chemistry at the α-position. These reactions have been exploited in the synthesis of alkaloids and other natural products containing the indole nucleus. While direct examples of the total synthesis of complex natural products starting from this compound are not extensively documented in readily available literature, the known reactivity of its functional groups strongly supports its potential as a key starting material in such endeavors.

Role in the Construction of Diverse Heterocyclic Systems

The reactivity of this compound extends beyond the modification of the indole core to the construction of new heterocyclic rings fused to or substituted on the indole framework. The dicarbonyl system of the α-ketoester is a prime site for condensation reactions with binucleophiles to form a variety of heterocyclic structures.

A notable example is the potential for this compound to participate in reactions that form fused heterocyclic systems. For instance, 3-nitroindoles can serve as precursors to pyrrolo[2,3-b]indoles, a class of compounds with significant biological activity. nih.gov The general strategy involves the reduction of the nitro group and subsequent cyclization reactions.

Moreover, the Barton-Zard reaction, a powerful tool for the synthesis of pyrroles, can be applied to nitroindole derivatives. The reaction of a nitro-activated indole with an isocyanoacetate can lead to the formation of pyrrolo[3,4-b]indoles. nih.gov This highlights the potential of this compound to serve as a substrate for the construction of such fused systems.

The following table summarizes the potential heterocyclic systems that could be synthesized from this compound based on the known reactivity of nitroindoles.

| Starting Material Functionality | Reagent/Reaction Type | Resulting Heterocyclic System |

| 6-Nitro group | Reduction, then cyclization | Fused pyrazines, quinoxalines, etc. |

| α-Ketoester | Condensation with binucleophiles | Pyrroles, pyrazoles, etc. |

| Nitro group and indole nucleus | Barton-Zard reaction | Pyrrolo[3,4-b]indoles |

| Indole nucleus | Intramolecular cyclization | Fused ring systems |

Utility in Divergent Synthetic Pathways for Indole-Containing Compounds

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal candidate for such synthetic approaches due to its multiple, orthogonally reactive functional groups.

A synthetic pathway could commence with the selective transformation of either the nitro group or the α-ketoester. For example, reduction of the nitro group opens up a range of possibilities for derivatization of the resulting amine, leading to one branch of a divergent synthesis. Simultaneously, the α-ketoester can be subjected to various reactions, such as Wittig-type olefications or additions of organometallic reagents, to generate a different set of intermediates, forming a second branch.

Each of these primary branches can be further diversified. For instance, the newly formed amino group can be acylated, alkylated, or used to construct a new heterocyclic ring. Similarly, the products from the α-ketoester modification can undergo further transformations. This approach allows for the rapid generation of a wide array of indole-containing compounds with diverse substitution patterns and structural complexities.

The potential for divergent synthesis is further enhanced by the possibility of intramolecular reactions between derivatives of the two functional groups. For example, after reduction of the nitro group and modification of the ketoester, a subsequent intramolecular cyclization could lead to complex polycyclic indole alkaloids.

While specific, fully elaborated divergent syntheses starting from this compound are not yet prevalent in the literature, the inherent chemical properties of the molecule make it a highly promising starting point for the efficient and systematic exploration of indole chemical space.

Future Research Directions and Perspectives

Comprehensive Mechanistic Understanding of Key Reactions Involving the Nitroindole Oxoacetate Moiety

A thorough understanding of the reaction mechanisms involving the nitroindole oxoacetate moiety is crucial for the development of new synthetic methods and applications. Future research in this area should focus on elucidating the electronic and steric effects of the nitro group and the oxoacetate group on the reactivity of the indole (B1671886) ring.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the reaction mechanisms. These studies can be used to model the transition states of key reactions and to predict the regioselectivity of different synthetic transformations.

Experimental studies, such as kinetic isotope effect experiments and in-situ spectroscopic analysis, can also be used to probe the reaction mechanisms. These studies can provide information about the rate-determining step of a reaction and the nature of the intermediates involved. A deeper mechanistic understanding has been shown to lead to the development of more general and efficient methods for the functionalization of the indole C3 position. rsc.org

Expansion of Applications in Synthetic Organic Chemistry

Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate is a versatile building block for the synthesis of a wide range of organic molecules. Future research should focus on expanding its applications in synthetic organic chemistry.

One potential application is in the synthesis of complex natural products and pharmaceuticals. The nitroindole oxoacetate moiety can be readily transformed into a variety of other functional groups, making it a valuable synthon for the construction of complex molecular architectures. For example, 3-nitroindoles are important intermediates in the synthesis of organic molecules with biological activity. nih.gov

Another potential application is in the development of new materials with interesting optical or electronic properties. The nitroindole moiety is known to have interesting photophysical properties, and the oxoacetate group can be used to tune these properties.

Targeted Design of Indole Oxoacetate Derivatives for Specific Biological Research Questions

The indole nucleus is a common scaffold in many biologically active compounds. researchgate.net The targeted design of indole oxoacetate derivatives for specific biological research questions is a promising area of future research. This involves modifying the structure of this compound to create new compounds with specific biological activities.

For example, indole derivatives have been designed and synthesized as potential topoisomerase II inhibitors for cancer therapy. mdpi.com Other research has focused on developing indole-based compounds as antibacterial agents. nih.gov By systematically modifying the substituents on the indole ring and the oxoacetate group, it may be possible to develop new compounds that are potent and selective inhibitors of specific enzymes or receptors. nih.gov

The following table outlines a potential strategy for the targeted design of indole oxoacetate derivatives:

| Design Strategy | Rationale |

| Modification of the Nitro Group Position | To investigate the effect of the nitro group's electronic and steric properties on biological activity. |

| Variation of the Ester Group | To explore the impact of different alkyl or aryl groups on potency and selectivity. |

| Introduction of Substituents on the Indole Ring | To probe the structure-activity relationship and optimize binding interactions with the target. |

| Bioisosteric Replacement of the Oxoacetate Moiety | To improve pharmacokinetic properties and explore alternative binding modes. |

Advanced Computational Modeling for Structure-Activity Relationship Prediction in Indole Systems

Advanced computational modeling techniques can be used to predict the structure-activity relationships (SAR) of indole derivatives. uni-bonn.de This information can then be used to guide the design of new compounds with improved biological activity.

Quantitative structure-activity relationship (QSAR) modeling is a powerful tool for predicting the biological activity of a series of compounds based on their physicochemical properties. mdpi.com By developing a QSAR model for a set of indole oxoacetate derivatives, it may be possible to identify the key structural features that are responsible for their biological activity. neliti.com

Molecular docking simulations can be used to predict the binding mode of indole oxoacetate derivatives to their biological targets. This information can be used to design new compounds that have a higher affinity for their target. Interpreting these models can provide crucial insights into the roles of various molecular features that determine these relationships. digitellinc.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling nitro-substituted indole derivatives with oxoacetate precursors. For example, Scheme 81 in describes a route using Boc-protected intermediates and oxone-mediated oxidation. To maximize yield and purity:

- Use anhydrous conditions and inert atmospheres to prevent side reactions.

- Employ column chromatography with gradients of ethyl acetate/hexane for purification.

- Monitor reaction progress via TLC or HPLC, targeting intermediates like methyl 2-(2-((Boc)amino)phenyl)-2-oxoacetate (see for analogous procedures).

- Recrystallize the final product using DMF/acetic acid mixtures to remove residual impurities .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify the indole proton environment (δ 7.5–8.5 ppm for aromatic protons) and the methyl ester group (δ 3.8–4.0 ppm for OCH₃). The nitro group deshields adjacent protons, shifting signals upfield.

- IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and nitro (NO₂) stretches at ~1520 and ~1350 cm⁻¹.

- MS : Look for molecular ion peaks matching the molecular weight (C₁₁H₈N₂O₅; exact mass 256.04). Fragmentation patterns should retain the indole core and nitro group.

- Cross-reference with analogs like ethyl 2-(7-nitro-3-indolyl)-2-oxoacetate ( ) to validate spectral assignments .

Q. What purification strategies are effective for removing nitro-containing byproducts?

- Methodological Answer :

- Use silica gel chromatography with dichloromethane/methanol gradients to separate polar nitro byproducts.

- For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phases.

- Recrystallize from ethanol/water mixtures, leveraging differential solubility of nitro derivatives ( highlights similar isolation methods for methyl 2-(4-methoxyphenyl)-2-oxoacetate) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the indole ring and nitro group. The nitro group’s electron-withdrawing effect directs nucleophiles to the 2-position of the indole.

- Simulate transition states for reactions with amines or thiols using Gaussian or ORCA software. Compare activation energies for different pathways.

- Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions with varying nucleophile concentrations) .

Q. What strategies resolve contradictions in crystallographic data for nitro-indole derivatives?

- Methodological Answer :

- Use SHELXL ( ) for refinement, applying TWIN commands if twinning is suspected. For disordered nitro groups, apply PART instructions and anisotropic displacement parameters.

- Cross-validate with powder XRD to confirm unit cell parameters.

- Compare with structurally similar compounds, such as methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate (), to identify common packing motifs or hydrogen-bonding patterns .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC, focusing on nitro reduction or ester hydrolysis.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.

- Nitro groups typically enhance stability in acidic conditions but increase sensitivity to UV light. Store samples in amber vials under nitrogen ( recommends similar protocols for ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate) .

Q. What in vitro assays are suitable for evaluating the biological activity of nitro-indole derivatives?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.

- Enzyme Inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms via spectrophotometric assays.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Reference for analogous protocols using indole-carboxylic acid derivatives .

Data Analysis & Troubleshooting

Q. How to address discrepancies in HPLC retention times between synthetic batches?

- Methodological Answer :

- Standardize mobile phase composition (e.g., 70:30 acetonitrile/water with 0.1% TFA) and column temperature (25°C).

- Check for residual solvents (e.g., DMF) via GC-MS; these can alter retention times.

- Use a certified reference standard (e.g., ethyl 2-(7-nitro-3-indolyl)-2-oxoacetate, ) to calibrate the system .

Q. What experimental controls are critical when studying photodegradation of nitro-indole compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.